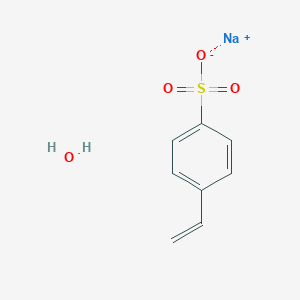

Sodium 4-vinylbenzenesulfonate hydrate

Beschreibung

Eigenschaften

IUPAC Name |

sodium;4-ethenylbenzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S.Na.H2O/c1-2-7-3-5-8(6-4-7)12(9,10)11;;/h2-6H,1H2,(H,9,10,11);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATHLPHPRXGBAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635574 | |

| Record name | Sodium 4-ethenylbenzene-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-94-8 | |

| Record name | Sodium 4-ethenylbenzene-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-vinylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Sodium 4-vinylbenzenesulfonate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for Sodium 4-vinylbenzenesulfonate hydrate (NaVBS), a versatile monomer crucial in the development of various polymers and functional materials. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the synthesis workflows for professionals in chemical synthesis and drug development.

Introduction

Sodium 4-vinylbenzenesulfonate, also known as sodium p-styrenesulfonate, is a water-soluble monomer that contains both a polymerizable vinyl group and an ionic sulfonate group. This unique structure makes it an essential building block in the production of a wide array of materials, including ion-exchange resins, hydrogels for biomedical applications, and as a reactive emulsifier in polymerization processes. This guide details the two predominant synthesis methodologies: the direct sulfonation of styrene and a route involving a brominated intermediate.

Quantitative Data Summary

The selection of a synthesis route can be influenced by factors such as desired purity, yield, and the availability of starting materials. The following table summarizes key quantitative parameters associated with the described synthesis methods.

| Parameter | Synthesis from Styrene | Synthesis from 2-Bromoethylbenzene |

| Purity | Technical grade: ≥90% | > 99.5% |

| Typical Yield | Data not consistently reported | High |

| Reaction Temperature | Sulfonation: Not specified; Neutralization: Not specified | Sulfonation: 80-110°C; Neutralization: 45-55°C; Dehydrobromination: 110-120°C |

| Key Reagents | Styrene, Sulfuric Acid, Sodium Hydroxide/Sulfite | 2-Bromoethylbenzene, Sulfur Trioxide, Sodium Hydroxide |

| Molar Ratio | Not specified | Bromoethylbenzene sulfonic acid to NaOH: 1:2.1 (for neutralization and dehydrobromination) |

Experimental Protocols

The following sections provide detailed experimental procedures for the two primary synthesis routes of this compound.

Method 1: Synthesis from Styrene

This method involves the direct sulfonation of styrene followed by neutralization.

Materials:

-

Styrene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH) or Sodium Sulfite (Na₂SO₃)

-

Suitable solvent (e.g., a non-reactive organic solvent)

-

Ice

Procedure:

-

Sulfonation: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, chill the styrene in a suitable solvent. Slowly add concentrated sulfuric acid to the cooled styrene solution while maintaining a low temperature with an ice bath to control the exothermic reaction. The addition should be performed at a rate that keeps the temperature within a specified range (typically below 10°C) to minimize polymerization and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to proceed at a controlled temperature until the sulfonation is complete. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Neutralization: Carefully add the acidic reaction mixture to a chilled aqueous solution of sodium hydroxide or sodium sulfite. The neutralization should be performed slowly to manage the heat generated. The pH of the solution should be adjusted to neutral or slightly basic.

-

Isolation and Purification: The crude Sodium 4-vinylbenzenesulfonate can be isolated by precipitation, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: The purified product is dried under vacuum to yield this compound as a white to off-white crystalline powder.

Method 2: Synthesis from 2-Bromoethylbenzene

This industrial method involves the sulfonation of 2-bromoethylbenzene, followed by neutralization and dehydrobromination.[1]

Materials:

-

2-Bromoethylbenzene

-

Gaseous Sulfur Trioxide (SO₃)

-

Liquid Sodium Hydroxide (NaOH)

-

Dry Air

Procedure:

-

Preheating: Preheat 2-bromoethylbenzene to 50-70°C.

-

Sulfonation: Continuously feed the preheated 2-bromoethylbenzene and a mixed gas of sulfur trioxide and dry air into a sulfonation reactor. Maintain the reaction temperature between 80-110°C to produce 2-bromoethylbenzene sulfonic acid.[1]

-

Neutralization and Dehydrobromination: Continuously add the resulting 2-bromoethylbenzene sulfonic acid and liquid sodium hydroxide to a high-speed homogenization pump for neutralization. The molar ratio of the sulfonic acid to sodium hydroxide should be approximately 1:2.1.[1] Control the initial neutralization temperature at 45-55°C. Subsequently, heat the mixture to 110-120°C to facilitate the removal of bromine (dehydrobromination), forming liquid Sodium 4-vinylbenzenesulfonate.[1]

-

Crystallization and Isolation: Cool the resulting solution to induce crystallization.

-

Purification and Drying: Isolate the crystals by centrifugation, followed by drying to obtain the final product.

Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.

Caption: Workflow for the synthesis of this compound from styrene.

Caption: Workflow for the synthesis of this compound from 2-bromoethylbenzene.

References

An In-depth Technical Guide to Sodium 4-vinylbenzenesulfonate Hydrate: Molecular Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of sodium 4-vinylbenzenesulfonate hydrate, a key monomer in the development of advanced polymers for various scientific and pharmaceutical applications.

Molecular Identity and Properties

Sodium 4-vinylbenzenesulfonate is an organic compound containing a vinyl group, a benzene ring, and a sulfonate group. It is a versatile monomer used in the synthesis of polyelectrolytes and other functional polymers. It is commonly available in both anhydrous and hydrated forms. The level of hydration can affect its molecular weight and overall properties.

Below is a summary of the key molecular data for the anhydrous and monohydrate forms of sodium 4-vinylbenzenesulfonate.

| Property | Anhydrous Sodium 4-vinylbenzenesulfonate | Sodium 4-vinylbenzenesulfonate Monohydrate |

| Molecular Formula | C₈H₇NaO₃S[1][2][3][4] | C₈H₉NaO₄S[5] |

| Molecular Weight | 206.19 g/mol [1][2][3] | 224.21 g/mol [5] |

| CAS Number | 2695-37-6[1][3][4][6] | 304675-74-9[5] |

| Common Synonyms | Sodium p-styrenesulfonate, 4-Vinylbenzenesulfonic acid sodium salt[1][3] | This compound[1][5] |

| General Formula | - | C₈H₇NaO₃S·xH₂O[7] |

Experimental Protocols and Methodologies

Due to the nature of this chemical as a monomer, experimental protocols often revolve around its analysis, purification, and polymerization. A typical experimental workflow for the quality control of this compound is outlined below.

A detailed protocol for one of these key analytical methods is provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A common method for assessing the purity of sodium 4-vinylbenzenesulfonate is reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

-

Objective: To determine the purity of a sodium 4-vinylbenzenesulfonate sample and to identify any impurities.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

-

Reagents:

-

Acetonitrile (MeCN), HPLC grade

-

Water, HPLC grade

-

Phosphoric acid or Formic acid (for MS compatibility)[4]

-

-

Mobile Phase Preparation:

-

Sample Preparation:

-

Accurately weigh a small amount of the sodium 4-vinylbenzenesulfonate sample.

-

Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

-

-

Chromatographic Conditions:

-

Column: Standard reverse-phase C18 column.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and acidified water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the aromatic ring of the molecule (e.g., 254 nm).

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the prepared sample solution.

-

Run the chromatogram for a sufficient time to allow for the elution of the main peak and any impurities.

-

-

Data Analysis:

-

Identify the peak corresponding to sodium 4-vinylbenzenesulfonate based on its retention time.

-

Calculate the purity of the sample by determining the area of the main peak as a percentage of the total peak area.

-

Polymerization and Applications

Sodium 4-vinylbenzenesulfonate is a valuable monomer due to the presence of both a polymerizable vinyl group and an ionic sulfonate group.[6] This dual functionality allows for its use in the creation of a wide range of functional polymers.

The general process of free-radical polymerization involving this monomer can be visualized as follows:

References

- 1. Sodium 4-vinylbenzenesulfonate | CAS#:2695-37-6 | Chemsrc [chemsrc.com]

- 2. nama-group.com [nama-group.com]

- 3. scbt.com [scbt.com]

- 4. Sodium 4-vinylbenzenesulfonate | SIELC Technologies [sielc.com]

- 5. calpaclab.com [calpaclab.com]

- 6. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 7. gelest.com [gelest.com]

An In-depth Technical Guide on the Aqueous Solubility of Sodium 4-vinylbenzenesulfonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of Sodium 4-vinylbenzenesulfonate hydrate (also known as Sodium p-styrenesulfonate hydrate). This document consolidates available data on its physical and chemical properties, outlines a general experimental protocol for solubility determination, and presents a logical workflow for this process.

Introduction

Sodium 4-vinylbenzenesulfonate, in its hydrate form, is a functional monomer widely utilized in polymer chemistry.[1][2][3] Its structure, featuring a polymerizable vinyl group, a hydrophobic benzene ring, and a strongly electrolytic sulfonate group, makes it a versatile component in the synthesis of polymers with tailored properties.[1][2] These polymers have applications as ion-exchange resins, emulsifiers, dispersants, and conductive materials.[2][3][4][5] Understanding its aqueous solubility is critical for its application in polymerization processes, particularly in emulsion and solution polymerization, and for the development of water-soluble polymers.[3][5]

Physicochemical Properties and Solubility Data

The table below summarizes the key physicochemical properties of Sodium 4-vinylbenzenesulfonate. Note that some data pertains to the anhydrous form (CAS 2695-37-6), which is closely related to the hydrate (CAS 123333-94-8).

| Property | Data | Reference(s) |

| Chemical Name | This compound | |

| Synonyms | Sodium p-styrenesulfonate hydrate, p-Styrenesulfonic Acid Sodium Salt Hydrate | |

| CAS Number | 123333-94-8 (hydrate), 2695-37-6 (anhydrous) | [5] |

| Molecular Formula | C₈H₇NaO₃S·xH₂O | |

| Molecular Weight | 206.19 g/mol (anhydrous) | [5][6] |

| Appearance | White to almost white powder/crystal | [5] |

| Water Solubility | Soluble | [1][4][6][7] |

| Quantitative Solubility | Undetermined / Not Reported | [7][8] |

| Melting Point | ≥300 °C | [8] |

Experimental Protocol for Solubility Determination

While a specific, published protocol for this compound was not identified, a standard method for determining the solubility of a solid compound in water, such as the equilibrium solubility method, can be employed. This involves saturating the solvent with the solute and then quantifying the dissolved concentration.

Objective: To determine the equilibrium solubility of this compound in deionized water at a specific temperature (e.g., 25°C).

Materials:

-

This compound

-

Deionized water

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system[9]

-

pH meter

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of deionized water in several sealed containers. The excess solid should be clearly visible.

-

Equilibration: Place the containers in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can establish the minimum time required to achieve equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow undissolved solids to settle.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, the supernatant should be immediately filtered through a syringe filter (e.g., 0.45 µm).

-

Quantification:

-

Gravimetric Analysis: A known volume of the filtered supernatant can be transferred to a pre-weighed container, evaporated to dryness, and the residue weighed. This method is straightforward but may be less precise.

-

Spectroscopic/Chromatographic Analysis: Prepare a series of standard solutions of known concentrations. Dilute the filtered supernatant to fall within the concentration range of the standards. Analyze the standards and the sample using a suitable analytical technique like UV-Vis spectrophotometry (utilizing the absorbance of the styrene group) or HPLC.[9]

-

-

Data Analysis: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.

-

Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The logical flow of the experimental protocol described above can be visualized as a structured workflow.

Caption: A diagram illustrating the key steps in the experimental workflow for determining the aqueous solubility of a solid compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The absence of specific, published quantitative solubility data suggests that experimental determination is necessary for applications requiring precise values. The provided protocol is a general guideline and may require optimization for specific laboratory conditions and analytical equipment.

References

- 1. Sodium p-styrenesulfonate CAS#: 2695-37-6 [m.chemicalbook.com]

- 2. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 3. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 4. nama-group.com [nama-group.com]

- 5. Sodium P-Styrenesulfonate or Sodium 4-Vinylbenzenesulfonate SSS CAS 2695-37-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. Sodium p-styrenesulfonate | 2695-37-6 [chemicalbook.com]

- 7. Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6 [sigmaaldrich.com]

- 8. Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6 [sigmaaldrich.com]

- 9. Sodium 4-vinylbenzenesulfonate | SIELC Technologies [sielc.com]

"Sodium 4-vinylbenzenesulfonate hydrate stability and storage"

An In-depth Technical Guide to the Stability and Storage of Sodium 4-Vinylbenzenesulfonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a critical monomer used in the synthesis of a wide array of polymers with applications in various fields, including ion-exchange resins, hydrogels for medical applications, and specialty coatings.[1] The stability of this monomer is of paramount importance to ensure the quality, safety, and efficacy of the final products. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, along with detailed experimental protocols for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of sodium 4-vinylbenzenesulfonate is provided in the table below. These properties are essential for understanding its handling and storage requirements.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | Sodium p-styrenesulfonate hydrate, 4-Vinylbenzenesulfonic acid sodium salt hydrate | [2] |

| CAS Number | 2695-37-6 | [2] |

| Molecular Formula | C₈H₇NaO₃S·xH₂O | [2] |

| Molecular Weight | 206.19 g/mol (anhydrous) | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water | [2] |

| Melting Point | ≥300 °C | [5] |

Stability Profile

This compound is generally considered stable under recommended storage conditions.[2] However, it is susceptible to degradation under certain environmental stresses. Understanding its degradation pathways is crucial for maintaining its quality.

General Stability

The compound is known to be stable in its solid form when protected from heat, light, and moisture.[2] It is incompatible with strong oxidizing agents, which can lead to vigorous reactions and degradation.[2]

Thermal Stability

While specific thermogravimetric analysis (TGA) data for the monomer is not extensively available in public literature, studies on its polymer, poly(sodium 4-styrenesulfonate), provide insights into the thermal stability of the sulfonate group. The thermal degradation of poly(sodium 4-styrenesulfonate) shows a multi-stage process, with the initial degradation step occurring between 210°C and 280°C, resulting in a 5% mass loss.[1] This suggests that the sulfonate group is relatively stable at ambient and moderately elevated temperatures.

Hydrolytic and Oxidative Stability

As a salt of a strong acid and strong base, sodium 4-vinylbenzenesulfonate is expected to be stable against hydrolysis in neutral aqueous solutions. However, in the presence of strong acids or bases, degradation may occur. The primary concern for stability is its potential for oxidation, especially when in contact with strong oxidizing agents.[2]

Photostability

Exposure to light, particularly UV radiation, can potentially initiate polymerization of the vinyl group or lead to other forms of degradation. Therefore, it is recommended to protect the compound from light.

Potential Degradation Pathways

The primary degradation pathways for this compound include:

-

Polymerization: The vinyl group is susceptible to polymerization, which can be initiated by heat, light, or the presence of radical initiators.

-

Oxidation: The vinyl group and the benzene ring can be susceptible to oxidation.

-

Hygroscopicity: The material is hygroscopic and will absorb moisture from the air, which can affect its physical properties and potentially lead to clumping.

A logical workflow for assessing the stability of this compound is depicted below.

Caption: Workflow for Stability Assessment.

Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions.

| Parameter | Recommendation | Reference(s) |

| Temperature | Store in a cool, dry place. Avoid heat sources. | [2] |

| Light | Protect from light. | [6] |

| Atmosphere | Store in a tightly closed container. | [2] |

| Incompatibilities | Keep away from strong oxidizing agents. | [2] |

Handling Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Due to its hygroscopic nature, minimize exposure to ambient air.

Experimental Protocols

The following section provides detailed methodologies for assessing the stability of this compound.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the parent compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.[7]

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid).[7] The exact ratio should be optimized to achieve good separation.

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[6]

General Procedure:

-

Prepare solutions of this compound (approx. 1 mg/mL) in the respective stressor solutions.

-

Expose the solutions to the stress conditions for a defined period.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration with the mobile phase.

-

Analyze the samples by the stability-indicating HPLC method.

Stress Conditions:

| Condition | Procedure |

| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24 hours |

| Base Hydrolysis | 0.1 N NaOH at 60 °C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Heat solid sample at 105 °C for 24 hours, then dissolve in mobile phase |

| Photostability | Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, then dissolve in mobile phase.[8] |

The workflow for conducting forced degradation studies is illustrated below.

Caption: Forced Degradation Workflow.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the product under defined storage conditions.

Storage Conditions:

| Study Type | Temperature | Relative Humidity | Minimum Duration |

| Long-Term | 25 °C ± 2 °C | 60% RH ± 5% RH | 12 months |

| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH | 6 months |

Procedure:

-

Package the this compound in containers that simulate the proposed packaging for storage and distribution.

-

Place the packaged samples in stability chambers maintained at the specified conditions.

-

At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), remove samples and analyze for purity and degradation products using the validated stability-indicating HPLC method.

-

Monitor physical properties such as appearance and moisture content.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its stability is influenced by temperature, light, and the presence of oxidizing agents. By implementing the recommended storage and handling procedures and utilizing the experimental protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this important monomer throughout its lifecycle. The provided workflows for stability assessment and forced degradation studies offer a systematic approach to characterizing the stability profile of this compound.

References

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. nama-group.com [nama-group.com]

- 3. scbt.com [scbt.com]

- 4. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 5. researchgate.net [researchgate.net]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Sodium 4-vinylbenzenesulfonate | SIELC Technologies [sielc.com]

- 8. database.ich.org [database.ich.org]

The Core Benefits of Sodium 4-Vinylbenzenesulfonate in Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium 4-vinylbenzenesulfonate (NaVBS), also known as sodium p-styrenesulfonate, is a highly functional ionic monomer that serves as a critical building block in advanced polymer science. Its unique molecular structure, featuring a polymerizable vinyl group and a hydrophilic, anionic sulfonate group, allows for the direct incorporation of sulfonic acid functionalities into polymer backbones. This capability provides a powerful tool for precisely tailoring the physicochemical properties of polymers for a wide range of high-performance applications, from ion-exchange membranes and conductive materials to sophisticated biomedical systems. This technical guide explores the key benefits of utilizing NaVBS, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Benefits of Incorporating NaVBS in Polymer Synthesis

The integration of NaVBS into polymer chains imparts a suite of desirable properties, making it an invaluable monomer in modern polymer chemistry.

-

Enhanced Hydrophilicity and Water Solubility : The presence of the sulfonate group (-SO₃⁻Na⁺) dramatically increases the hydrophilicity of the polymer, making NaVBS a key component in the synthesis of water-soluble polymers and hydrogels.[1][2] This property is essential for applications in aqueous environments, such as in dispersants, flocculants, and drug delivery systems.[2][3]

-

Ionic and Proton Conductivity : As a strong electrolyte, the sulfonate group facilitates ion transport.[2] Polymers containing NaVBS are fundamental to producing ion-exchange and proton-conductive membranes, which are critical components in energy and separation technologies like fuel cells, batteries, and electrodialysis systems.[2]

-

Improved Thermal Stability : The incorporation of sodium styrenesulfonate can enhance the thermal stability of polymers. The homopolymer, poly(sodium 4-styrenesulfonate) (PSSNa), demonstrates high thermal resistance, beginning its degradation at approximately 470°C and producing a significant amount of non-volatile char, which can act as a protective barrier.[4]

-

Reactive Surfactant (Surfmer) in Emulsion Polymerization : In emulsion polymerization, NaVBS can act as a "surfmer," a surfactant that is also a monomer. It participates in the polymerization reaction, chemically grafting onto the polymer backbone. This permanently anchors the stabilizing group, preventing surfactant migration and leaching, which improves latex stability, water resistance, and adhesion.[2]

-

Tailored Surface Properties : Copolymerization with NaVBS allows for the precise modification of surface properties. It can be used to create surfaces with superior wettability, anti-fouling behavior, and controlled surface charge, which is beneficial for biomedical devices, specialty coatings, and microfluidics.[2]

-

Controlled Polymer Architecture : NaVBS is compatible with controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).[5] This allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures such as block copolymers.[5]

Quantitative Data on NaVBS-Containing Polymers

The inclusion of NaVBS provides measurable improvements to polymer properties. The following tables summarize key quantitative data from various studies.

Table 1: Thermal Properties of Polymers Containing Sodium 4-Vinylbenzenesulfonate

| Polymer System | Analysis Method | Key Findings |

|---|---|---|

| Poly(sodium 4-styrenesulfonate) (PSSNa) | TGA | Onset of degradation: ~470°C. Char residue at 800°C: ~55%.[4] |

| Polystyrene / PSSNa Blends | TGA | Blends show enhanced thermal stability compared to virgin polystyrene.[6] |

| Acrylonitrile-Styrene-SSS Terpolymers | TGA / DTGA | Two-step degradation: first step at 220-230°C, main degradation at 350-490°C with 40-57% mass loss. |

| Perfectly para-sulfonated PSSNa (NaP4SS) | TGA / DSC | Onset of degradation: 420–440°C. No observable glass transition temperature (Tg) from -50 to 420°C. |

| Commercially Sulfonated Polystyrene | TGA / DSC | Onset of degradation: 420–440°C. Tg of approximately 228°C. |

Table 2: Proton Conductivity of Membranes Incorporating Sulfonated Styrene

| Membrane Material | Conditions | Proton Conductivity (mS/cm) |

|---|---|---|

| Sulfonated Polysulfone (SPSf) | Not specified | 13.27[4] |

| SPSf / PSAN Blend (75/25) | Not specified | 40.63[4] |

| Sulfonated Polysulfone | 2.5 M H₂SO₄ sulfonation | 6.55 |

| P₂O₅-Doped Sulfonated Polystyrene | Anhydrous (dry) conditions | 10.0[7] |

| Sulfonated Multiblock Copolymers | 80°C, 50-60% Relative Humidity | ~10.0[8] |

| Sulfonated Multiblock Copolymers | 80°C, 50% Relative Humidity | 15 - 28[8] |

Table 3: Mechanical Properties of NaVBS-Related Polymers

| Polymer System | Property Measured | Value |

|---|---|---|

| Sulfonated Polysulfone/hBN/MWCNT-OH Composite Membrane* | Tensile Strength | 21.38 MPa[4] |

| Sulfonated Polysulfone/hBN/MWCNT-OH Composite Membrane* | Young's Modulus | 1016.7 MPa[4] |

| Sulfonated Polysulfone/hBN/MWCNT-OH Composite Membrane* | Elongation at Break | 3.77 %[4] |

| Copolymer Gel with 2% Graphene Oxide | Gel Strength | ~33 kPa (A fifteen-fold increase over the gel without graphene oxide) |

*Note: These values are for a related sulfonated polymer system, not a direct NaVBS copolymer, but are indicative of properties in similar functional materials.

Key Applications and Workflows

The versatile properties of NaVBS-containing polymers lead to their use in several advanced applications.

Application 1: Proton Exchange Membranes (PEMs) for Fuel Cells

Polymers incorporating NaVBS are excellent candidates for PEMs due to their high proton conductivity and stability. The sulfonic acid groups provide sites for proton hopping, which is the fundamental mechanism of proton transport across the membrane.

Application 2: Hydrogels for Controlled Drug Delivery

The hydrophilicity and ionic nature of NaVBS make it an ideal comonomer for creating "smart" hydrogels. These hydrogels can swell in aqueous environments to encapsulate therapeutic agents and can be designed to release them in response to specific stimuli, such as changes in pH or ionic strength.[9]

Experimental Protocols

Protocol 1: Synthesis of a Well-Defined Polymer via RAFT Polymerization

This protocol is adapted from a procedure for a related vinyl sulfonyl monomer and demonstrates a controlled polymerization process.

Methodology:

-

Reagent Preparation : In a 10-mL Schlenk flask, charge Sodium 4-vinylbenzenesulfonate, a suitable RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate), a thermal initiator (e.g., AIBN), and an appropriate solvent (e.g., N,N-dimethylformamide).

-

Deoxygenation : The mixture is deoxygenated by subjecting it to three freeze-pump-thaw cycles under a nitrogen atmosphere to remove dissolved oxygen, which can terminate the radical polymerization.

-

Polymerization : The flask is sealed and placed in a preheated oil bath at 60–70°C. The reaction is allowed to proceed with stirring for a set time (e.g., 24 hours) to achieve the desired monomer conversion.

-

Purification : The reaction is quenched by cooling the flask to room temperature and exposing the mixture to air. The polymer is then purified by repeated precipitation in a non-solvent (such as ethanol) to remove unreacted monomer and initiator fragments.

-

Analysis : The final polymer is dried under vacuum and characterized using techniques like Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).

Protocol 2: Synthesis of a Crosslinked PSSNa Hydrogel via Inverse Suspension Polymerization

This method, adapted from patent literature, is used to create crosslinked PSSNa gel micro-beads.[10]

Methodology:

-

Oil Phase Preparation : An oil phase is prepared by dissolving a dispersing agent (e.g., ethyl cellulose) in a non-polar solvent like toluene within a four-neck flask under nitrogen protection at 60-70°C.[10]

-

Aqueous Phase Preparation : An aqueous phase is prepared by dissolving the monomer (Sodium 4-vinylbenzenesulfonate), a crosslinking agent (e.g., N,N'-methylene-bisacrylamide), and a water-soluble initiator (e.g., ammonium persulfate) in distilled water.[10]

-

Polymerization : The aqueous phase is added to the oil phase with vigorous stirring to create a suspension of aqueous droplets. The temperature is raised to initiate polymerization within the droplets.

-

Purification and Drying : After the reaction is complete, the resulting gel micro-beads are filtered, washed extensively with a solvent like ethanol to remove the oil phase and unreacted components, and then dried.

Protocol 3: Synthesis of PSSNa-co-Poly(Acrylic Acid) Hydrogel via Free Radical Co-polymerization

This protocol describes the fabrication of a pH-sensitive hydrogel for potential drug delivery applications.[9]

Methodology:

-

Polymer/Monomer Solution : A specific amount of poly(sodium 4-styrenesulfonate) (SPS) is dissolved in deionized distilled water.[9]

-

Initiator and Crosslinker Preparation : The initiator (ammonium peroxodisulfate, APS) is dissolved in water, and the crosslinker (N,N'-methylene bisacrylamide, MBA) is dissolved in a water/ethanol mixture.[9]

-

Reaction Mixture : The APS solution is added to the SPS solution, followed by the drop-wise addition of acrylic acid (AA) monomer. After a few minutes of mixing, the MBA solution is added.[9]

-

Curing : The final mixture is transferred to glass molds and placed in an oven at a specified temperature to cure and form the crosslinked hydrogel.

-

Purification : The resulting hydrogel is washed with a water/ethanol mixture to remove any unreacted components and then dried.[9]

Conclusion

Sodium 4-vinylbenzenesulfonate is a uniquely versatile monomer that provides polymer chemists with a direct and reliable method for introducing sulfonate functionalities into polymer structures. The ability to precisely control properties such as hydrophilicity, ionic conductivity, and thermal stability has established NaVBS as an essential component in the development of advanced materials. Its compatibility with controlled polymerization techniques further expands its utility, enabling the creation of sophisticated, well-defined polymers for cutting-edge applications in energy, electronics, and medicine. The continued exploration of NaVBS in novel copolymer systems promises to yield further innovations across multiple scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 3. Alginate Fiber-Enhanced Poly(vinyl alcohol) Hydrogels with Superior Lubricating Property and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. researchgate.net [researchgate.net]

- 7. asps-journals.com [asps-journals.com]

- 8. On the Conductivity of Proton-Exchange Membranes Based on Multiblock Copolymers of Sulfonated Polysulfone and Polyphenylsulfone: An Experimental and Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN106008779B - A kind of crosslinking poly (sodium 4-styrenesulfonate) gel micro-ball production method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Applications of Sodium 4-vinylbenzenesulfonate Hydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Sodium 4-vinylbenzenesulfonate hydrate, also known as sodium p-styrenesulfonate (NaSS), is a highly versatile vinyl monomer that plays a crucial role in the development of advanced functional polymers. Its unique structure, featuring a polymerizable vinyl group and a hydrophilic sulfonate group, allows for the precise incorporation of ionic moieties into polymer backbones. This imparts a range of desirable properties, including hydrophilicity, ionic conductivity, and enhanced stability, making it a valuable building block in diverse fields such as drug delivery, biomedical engineering, and advanced materials science.[1][2][3] This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications and Physicochemical Properties

Sodium 4-vinylbenzenesulfonate is a white to off-white crystalline powder that is highly soluble in water.[1][3] Its key benefit lies in its ability to be incorporated into polymer structures through various polymerization techniques, including free-radical polymerization, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP).[1][4] The resulting polymers exhibit a range of valuable properties, making them suitable for numerous applications.

Key Benefits of Incorporating Sodium 4-vinylbenzenesulfonate:

-

Enhanced Hydrophilicity and Wettability: The presence of the sulfonate group significantly increases the water affinity of the resulting polymers.[1]

-

Ionic and Proton Conductivity: The sulfonate groups provide sites for ion and proton transport, which is critical for applications in ion-exchange membranes and conductive materials.[1]

-

Improved Dispersibility and Stability: In emulsion systems, it can act as a reactive surfactant, or "surfmer," improving the stability of latex particles.[1]

-

Biocompatibility and Anti-fouling Properties: Surfaces modified with poly(sodium 4-vinylbenzenesulfonate) can exhibit improved biocompatibility and resistance to protein adhesion.[1]

A summary of the physical and chemical properties of this compound is provided in the table below.

| Property | Value | References |

| Chemical Formula | C₈H₇NaO₃S | [3] |

| Molecular Weight | 206.19 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Highly soluble in water | [1][3] |

| Melting Point | ≥300 °C | [3] |

| Density | 1.043 g/mL at 25 °C | [3] |

Applications in Polymer Synthesis

Sodium 4-vinylbenzenesulfonate is a key monomer in the synthesis of a variety of functional polymers. The following sections detail its use in different polymerization techniques.

Free Radical Polymerization

Free radical polymerization is a common method for synthesizing polymers and copolymers of Sodium 4-vinylbenzenesulfonate. This technique is often used to create hydrogels and ion-exchange resins.

Experimental Protocol: Synthesis of a Poly(styrene-co-sodium 4-vinylbenzenesulfonate) Ion Exchanger

This protocol describes the precipitation polymerization technique to develop copolymer nanoparticles for use as an ion exchanger.[7]

-

Reaction Setup: In a polymerization flask, combine styrene and this compound at the desired molar ratio.

-

Solvent and Initiator Addition: Add a suitable solvent, and an initiator such as ammonium persulfate.

-

Polymerization: Heat the mixture to a specific temperature (e.g., 70°C) and allow the polymerization to proceed for a set time (e.g., 24 hours) under an inert atmosphere.

-

Purification: After polymerization, the resulting copolymer nanoparticles are collected by centrifugation, washed repeatedly with a suitable solvent to remove unreacted monomers and initiator, and then dried under vacuum.

The following diagram illustrates the general workflow for the free-radical polymerization of Sodium 4-vinylbenzenesulfonate.

References

- 1. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 2. Sodium 4-vinylbenzenesulfonate (2695-37-6) at Nordmann - nordmann.global [nordmann.global]

- 3. Sodium 4-vinylbenzenesulfonate [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Sodium P-Styrenesulfonate or Sodium 4-Vinylbenzenesulfonate SSS CAS 2695-37-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. researchgate.net [researchgate.net]

Sodium 4-Vinylbenzenesulfonate Hydrate: A Technical Health and Safety Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety data for Sodium 4-vinylbenzenesulfonate hydrate (CAS No. 2695-37-6), a compound utilized in various industrial and research applications, including as a reactive monomer in polymer synthesis.[1] Given its use in settings where occupational exposure is possible, a thorough understanding of its hazard profile, handling procedures, and emergency responses is critical.

Core Safety and Hazard Information

This compound is classified as a substance that can cause skin and serious eye irritation.[2][3][4] Some sources also indicate it may be harmful if swallowed and may cause respiratory tract irritation.[5] It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.[2][6]

GHS Classification

The Globally Harmonized System (GHS) classification for this compound is as follows:

-

Serious Eye Irritation/Eye Damage: Category 2A or 1[2]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

The corresponding GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation) or H318 (Causes serious eye damage), H302 (Harmful if swallowed), and H335 (May cause respiratory irritation). The signal word is "Warning" or "Danger" depending on the supplier's classification.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NaO₃S | [7] |

| Molecular Weight | 206.19 g/mol | [7] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | ≥300 °C | |

| Boiling Point | 111-112 °C | [7] |

| Density | 1.043 g/mL at 25 °C | [7] |

| Solubility | Soluble in water | [8] |

| Flash Point | Not applicable |

Toxicological Data

Limited quantitative toxicological data is publicly available. The acute toxicity is noted, but specific LD50 values for Sodium 4-vinylbenzenesulfonate are not consistently provided in the search results. For a related compound, Sodium vinylsulfonate, the following data was found:

| Test | Result | Species | Source(s) |

| LD50 Oral | >15000 mg/kg | Rat | [6][9] |

| LD50 Dermal | >2000 mg/kg | Rat | [6][9] |

| EC50 (Daphnia magna) | > 100 mg/L, 48h | Daphnia magna | [6][9] |

Note: This data is for a structurally related but different chemical and should be used with caution as an indicator of potential toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological and physical property testing of this compound are not available in the public domain. The data presented is typically sourced from Safety Data Sheets (SDS), which summarize the results of studies conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing.

Handling, Storage, and Personal Protective Equipment

Handling

-

Do not breathe dust.[2]

-

Use only in a well-ventilated area or outdoors.[2]

-

Do not eat, drink, or smoke when using this product.[6]

Storage

-

Keep container tightly closed.[2]

-

Store in a cool, dry, and well-ventilated place.[5]

-

The material is hygroscopic and may absorb moisture from the air.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles or glasses are recommended.[2][5] Contact lenses should not be worn.[2]

-

Skin Protection: Wear protective gloves (neoprene or nitrile rubber are suggested) and suitable protective clothing.[2][5]

-

Respiratory Protection: If dust is generated and inhalation is a risk, a NIOSH-certified dust and mist respirator is recommended.[2]

Emergency Procedures

First Aid Measures

-

If on Skin: Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical advice/attention.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10] If respiratory symptoms occur, call a poison center or doctor.

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[6]

Visualized Workflow: Risk Assessment and Response

The following diagram illustrates a logical workflow for assessing and responding to the risks associated with handling this compound.

Caption: Risk Assessment and Response Workflow for this compound.

References

- 1. What Is Sodium 4-Vinylbenzenesulfonate? Key Uses in Polymer Chemistry - Chemical Supplier Unilong [unilongindustry.com]

- 2. gelest.com [gelest.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2695-37-6 Name: Sodium 4-vinylbenzenesulphonate [xixisys.com]

- 4. Sodium 4-Vinylbenzenesulfonate | 2695-37-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. adakem.com [adakem.com]

- 6. fishersci.pt [fishersci.pt]

- 7. Sodium 4-vinylbenzenesulfonate | CAS#:2695-37-6 | Chemsrc [chemsrc.com]

- 8. nama-group.com [nama-group.com]

- 9. fishersci.com [fishersci.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of Sodium 4-vinylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of poly(sodium 4-vinylbenzenesulfonate), a versatile anionic polyelectrolyte, via various free radical polymerization techniques. The information is intended to guide researchers in selecting and implementing the most suitable polymerization method for their specific application, whether it be for the development of ion-exchange resins, drug delivery vehicles, or other advanced materials.

Conventional Free Radical Polymerization

Conventional free radical polymerization offers a straightforward and cost-effective method for synthesizing high molecular weight poly(sodium 4-vinylbenzenesulfonate). This method is well-suited for applications where precise control over molecular weight and dispersity is not a primary concern.

Experimental Protocol: Aqueous Polymerization using Potassium Persulfate

This protocol describes the aqueous solution polymerization of sodium 4-vinylbenzenesulfonate (NaSS) initiated by potassium persulfate (KPS).

Materials:

-

Sodium 4-vinylbenzenesulfonate (NaSS, ≥90%)

-

Potassium persulfate (KPS, ≥99%)

-

Deionized water

-

Methanol

-

Dialysis tubing (e.g., MWCO 12-14 kDa)

-

Round-bottom flask equipped with a magnetic stir bar and condenser

-

Nitrogen or Argon inlet

-

Oil bath

Procedure:

-

Monomer Solution Preparation: Dissolve the desired amount of NaSS in deionized water in a round-bottom flask.

-

Deoxygenation: Purge the monomer solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Initiator Addition: While maintaining a positive inert gas pressure, add the desired amount of KPS initiator to the reaction flask.

-

Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir for the specified reaction time.

-

Termination and Purification: After the desired time, cool the reaction to room temperature. Precipitate the polymer by slowly adding the aqueous solution to a large excess of methanol with vigorous stirring.

-

Isolation: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 40-50 °C to a constant weight.

-

Further Purification (Optional): For higher purity, the isolated polymer can be redissolved in deionized water and purified by dialysis against deionized water for 48-72 hours, followed by lyophilization.

Data Presentation: Effect of Initiator Concentration and Temperature

The following table summarizes the effect of initiator concentration and reaction temperature on the polymerization of NaSS.

| Entry | [NaSS] (M) | [KPS] (mol% to monomer) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 1.0 | 1.0 | 70 | 4 | >95 | >100,000 | >2.0 |

| 2 | 1.0 | 2.0 | 70 | 4 | >95 | ~80,000 | >2.0 |

| 3 | 1.0 | 1.0 | 80 | 2 | >95 | ~90,000 | >2.0 |

Note: The data presented are representative and can vary based on specific experimental conditions and purity of reagents.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This control is achieved by the addition of a RAFT agent to the polymerization mixture.

Experimental Protocol: RAFT Polymerization in Aqueous Solution

This protocol details the RAFT polymerization of NaSS in water using a trithiocarbonate RAFT agent and a conventional radical initiator.

Materials:

-

Sodium 4-vinylbenzenesulfonate (NaSS, ≥90%)

-

4,4'-Azobis(4-cyanovaleric acid) (ACVA) or other suitable water-soluble initiator

-

S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (or other suitable trithiocarbonate RAFT agent)

-

Deionized water

-

Methanol

-

Dialysis tubing (e.g., MWCO 1-3.5 kDa)

-

Schlenk flask or similar reaction vessel for air-sensitive reactions

-

Magnetic stir bar

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Reaction Setup: To a Schlenk flask, add NaSS, the RAFT agent, and deionized water.

-

Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Initiator Addition: Backfill the flask with an inert gas and add the initiator (ACVA).

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.

-

Characterization: Periodically, small aliquots can be withdrawn under inert atmosphere to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and PDI (via GPC/SEC).

-

Purification: Upon reaching the desired conversion, expose the solution to air and cool to room temperature. Precipitate the polymer in methanol, filter, and dry under vacuum. For higher purity, dissolve the polymer in water and purify by dialysis.

Data Presentation: Controlled Polymerization of NaSS via RAFT

The following table illustrates the controlled nature of RAFT polymerization of NaSS.

| [NaSS]:[RAFT]:[ACVA] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |

| 100:1:0.2 | 1 | 25 | 5,150 | 5,300 | 1.15 |

| 100:1:0.2 | 2 | 48 | 9,900 | 10,200 | 1.12 |

| 100:1:0.2 | 4 | 85 | 17,500 | 18,100 | 1.10 |

| 200:1:0.2 | 4 | 82 | 33,800 | 35,000 | 1.18 |

Note: Mn,theo is the theoretical number-average molecular weight calculated as Mn,theo = (([NaSS]₀ / [RAFT]₀) × conversion × MW_monomer) + MW_RAFT. Mn,exp is the experimentally determined value from GPC/SEC.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper) to reversibly activate and deactivate the growing polymer chains, leading to well-defined polymers. For the polymerization of NaSS, a hydrophilic ligand and a mixed solvent system are often employed to ensure homogeneity and control.

Experimental Protocol: ATRP in Water/Methanol

This protocol describes the ATRP of NaSS in a water/methanol mixture using a copper-based catalyst system. The use of a 1:1 water/methanol mixture has been shown to provide good control over the polymerization.[1]

Materials:

-

Sodium 4-vinylbenzenesulfonate (NaSS, ≥90%)

-

Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator

-

Copper(I) bromide (CuBr, 99.999%)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ≥99%) or other suitable ligand

-

Deionized water

-

Methanol

-

Alumina (for inhibitor removal)

-

Syringes and needles for deoxygenated transfers

-

Schlenk flask

-

Magnetic stir bar

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Monomer and Ligand Solution: In a Schlenk flask, dissolve NaSS and the PMDETA ligand in a 1:1 (v/v) mixture of deionized water and methanol.

-

Catalyst Addition: In a separate Schlenk flask, add CuBr.

-

Deoxygenation: Deoxygenate both flasks by purging with nitrogen or argon for at least 30 minutes.

-

Initiator Addition: Add the initiator (EBiB) to the monomer solution via a deoxygenated syringe.

-

Catalyst Transfer: Transfer the monomer/ligand/initiator solution to the flask containing the CuBr catalyst via a deoxygenated syringe or cannula to initiate the polymerization.

-

Polymerization: Place the reaction flask in a preheated oil bath (e.g., 30-50 °C) and stir.

-

Termination and Purification: After the desired time, expose the reaction to air to quench the polymerization. Dilute the mixture with water and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: Precipitate the polymer by adding the purified aqueous solution to a large excess of a suitable non-solvent like acetone or tetrahydrofuran. Collect the polymer by filtration and dry under vacuum.

Data Presentation: ATRP of NaSS in Water/Methanol

The following table presents typical results for the ATRP of NaSS, demonstrating the ability to target specific molecular weights with low dispersity.

| [NaSS]:[EBiB]:[CuBr]:[PMDETA] | Solvent (Water:MeOH) | Temp (°C) | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |

| 50:1:1:2 | 1:1 | 30 | 6 | 75 | 7,750 | 8,100 | 1.25 |

| 100:1:1:2 | 1:1 | 30 | 8 | 80 | 16,500 | 17,200 | 1.20 |

| 200:1:1:2 | 1:1 | 30 | 12 | 85 | 35,000 | 36,500 | 1.28 |

Note: The use of a 1:1 water/methanol mixture as the reaction medium can provide better control on the reaction rate compared to pure water.[1]

Visualization of Polymerization Mechanisms and Workflows

Free Radical Polymerization Mechanism

Caption: Mechanism of conventional free radical polymerization.

RAFT Polymerization Workflow

Caption: Experimental workflow for RAFT polymerization.

ATRP Signaling Pathway

References

Application Notes and Protocols for Sodium 4-vinylbenzenesulfonate in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-vinylbenzenesulfonate (NaSS), also known as sodium p-styrenesulfonate, is a reactive surfactant, or "surfmer," increasingly utilized in emulsion polymerization.[1] Its unique bifunctional structure, containing both a polymerizable vinyl group and a hydrophilic sulfonate group, allows it to act as a stabilizer for latex particles while covalently bonding to the polymer backbone.[1] This covalent attachment permanently anchors the surfactant to the particle surface, preventing migration and leaching that can occur with conventional surfactants. The incorporation of NaSS as a surfmer in emulsion polymerization offers significant advantages, including enhanced colloidal stability, improved water resistance of the final film, and better adhesion.[1] These properties are highly desirable in a wide range of applications, including the synthesis of advanced materials for coatings, adhesives, and biomedical devices.

This document provides detailed application notes and experimental protocols for the use of NaSS as a reactive surfactant in the emulsion polymerization of a styrene-acrylate copolymer system. It is intended to serve as a comprehensive guide for researchers and scientists in both academic and industrial settings.

Key Benefits of Using Sodium 4-vinylbenzenesulfonate

The integration of NaSS into emulsion polymerization formulations provides several key benefits:

-

Enhanced Colloidal Stability: The covalently bound sulfonate groups provide strong electrostatic stabilization, leading to latexes with high stability against mechanical shear and electrolyte coagulation.

-

Improved Film Properties: By eliminating surfactant migration, films cast from NaSS-stabilized latexes exhibit reduced water sensitivity, improved gloss, and enhanced adhesion to various substrates.

-

Reduced Foaming: The lower concentration of free surfactant in the aqueous phase can lead to reduced foaming during both polymerization and application.

-

Versatility: NaSS is compatible with a wide range of monomer systems, including acrylates, methacrylates, and styrene, allowing for the synthesis of a variety of functional polymers.[1]

Experimental Protocols

Semi-Continuous Emulsion Polymerization of Styrene-Acrylate with NaSS

This protocol describes a semi-continuous seeded emulsion polymerization process to synthesize a styrene-acrylate latex using varying concentrations of NaSS as a reactive surfactant.

Materials:

-

Styrene (St)

-

Butyl Acrylate (BA)

-

Acrylic Acid (AA)

-

Sodium 4-vinylbenzenesulfonate (NaSS)

-

Potassium Persulfate (KPS) - Initiator

-

Sodium Bicarbonate (NaHCO₃) - Buffer

-

Deionized (DI) Water

Equipment:

-

1-Liter glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and separate feed inlets for the monomer pre-emulsion and initiator solution.

-

Heating mantle with temperature controller.

-

Peristaltic or syringe pumps for controlled feeding.

Experimental Workflow:

Caption: Workflow for the synthesis and characterization of styrene-acrylate latex.

Procedure:

-

Initiator Solution Preparation: Dissolve a specified amount of KPS in DI water.

-

Monomer Pre-emulsion Preparation: In a separate beaker, prepare a stable pre-emulsion by adding styrene, butyl acrylate, acrylic acid, and the desired amount of NaSS to a solution of sodium bicarbonate in DI water under vigorous stirring.

-

Reactor Setup: Charge the reactor with DI water and a portion of the sodium bicarbonate solution. Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

-

Seeding Stage: Heat the reactor to 80°C. Add a small portion (e.g., 5%) of the monomer pre-emulsion and a portion of the initiator solution to the reactor to form seed particles. Allow this initial reaction to proceed for 30 minutes.

-

Feeding Stage: After the seed stage, begin the continuous feeding of the remaining monomer pre-emulsion and the initiator solution into the reactor over a period of 3-4 hours at a constant rate.

-

Hold Period: Once the feeds are complete, maintain the reaction temperature at 80°C for an additional hour to ensure high monomer conversion.

-

Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a 100-mesh screen to remove any coagulum.

Characterization of the Synthesized Latex

a) Determination of Monomer Conversion (Gravimetric Method)

-

Withdraw a known mass of the latex sample (approximately 1-2 g) into a pre-weighed aluminum pan.

-

Add a few drops of a polymerization inhibitor (e.g., hydroquinone solution) to quench the reaction.

-

Dry the sample in an oven at a temperature above the boiling point of water and the monomers (e.g., 120°C) until a constant weight is achieved.

-

The monomer conversion is calculated using the following formula: Conversion (%) = [(Mass of dry polymer) / (Initial mass of monomers in the sample)] x 100

b) Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)

-

Dilute the latex sample with filtered DI water to a suitable concentration for DLS analysis (typically a slightly turbid suspension).[2]

-

Transfer the diluted sample into a disposable cuvette for particle size measurement or a folded capillary cell for zeta potential measurement.[3]

-

Equilibrate the sample to the desired temperature (e.g., 25°C) in the instrument.

-

Perform at least three replicate measurements to ensure the reproducibility of the results.[3]

-

The instrument software will report the z-average particle diameter, polydispersity index (PDI), and the zeta potential.

Characterization Workflow:

Caption: Workflow for the characterization of synthesized latex properties.

Data Presentation

The following tables summarize the expected trends and representative data for the emulsion polymerization of a styrene-acrylate system using varying concentrations of NaSS.

Table 1: Effect of NaSS Concentration on Latex Properties

| NaSS Concentration (wt% based on monomer) | Monomer Conversion (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Surface Tension (mN/m) |

| 0 (Control - conventional surfactant) | ~98 | 120 | 0.05 | -45 | 35 |

| 1 | >99 | 105 | 0.04 | -55 | 40 |

| 2 | >99 | 90 | 0.03 | -65 | 48 |

| 3 | >99 | 80 | 0.03 | -70 | 55 |

Note: These are representative values and may vary depending on the specific monomer composition and reaction conditions.

Table 2: Effect of NaSS on Final Film Properties

| NaSS Concentration (wt% based on monomer) | Minimum Film Formation Temperature (MFFT) (°C) | Water Absorption (24h immersion, %) |

| 0 (Control - conventional surfactant) | 15 | 10-15 |

| 1 | 16 | 5-8 |

| 2 | 17 | 3-5 |

| 3 | 18 | <3 |

Note: These are representative values and may vary depending on the specific polymer composition and film preparation method.

Logical Relationships

The use of NaSS as a reactive surfactant introduces several key relationships that influence the polymerization process and final product properties.

Caption: Logical relationships of using NaSS in emulsion polymerization.

Conclusion

Sodium 4-vinylbenzenesulfonate is a highly effective reactive surfactant for emulsion polymerization, offering significant improvements in latex stability and final film properties. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the use of NaSS in the development of advanced polymer latexes for a variety of applications. The covalent incorporation of NaSS into the polymer backbone addresses many of the limitations of conventional surfactants, paving the way for the creation of high-performance, water-based polymer systems.

References

Application Notes and Protocols for Ion-Exchange Membranes Formulated with Sodium 4-vinylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-vinylbenzenesulfonate (SVBS), also known as sodium p-styrenesulfonate, is a functional monomer crucial for the development of ion-exchange membranes.[1] Its vinyl group allows for polymerization, while the sulfonate group provides the fixed negative charges necessary for cation exchange.[1] These membranes are integral to a variety of applications, including electrodialysis, fuel cells, and membrane capacitive deionization.[2][3] The performance of these membranes—characterized by properties such as ion-exchange capacity (IEC), water uptake, and ionic conductivity—is highly dependent on the formulation and synthesis protocol.

This document provides detailed application notes and experimental protocols for the formulation and characterization of ion-exchange membranes using Sodium 4-vinylbenzenesulfonate.

Methods of Membrane Formulation

There are several approaches to incorporate SVBS into a polymer matrix to create an ion-exchange membrane. The most common methods are copolymerization and grafting.

-

Copolymerization: In this method, SVBS is copolymerized with another monomer, often styrene, to form a random or block copolymer.[4][5] This method allows for good control over the distribution of sulfonate groups.

-

Grafting: This technique involves attaching SVBS onto an existing polymer backbone, such as polyvinylidene fluoride (PVDF).[2][6] This can be achieved through methods like radiation-induced grafting.[7]

Experimental Protocols

Protocol 1: Synthesis of a Poly(styrene-co-Sodium 4-vinylbenzenesulfonate) Membrane

This protocol describes the synthesis of a cation-exchange membrane via free radical copolymerization of styrene and Sodium 4-vinylbenzenesulfonate.

Materials:

-

Styrene (monomer)

-

Sodium 4-vinylbenzenesulfonate (SVBS) (functional monomer)

-

Divinylbenzene (DVB) (cross-linker)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Concentrated Sulfuric Acid (for post-sulfonation, if necessary)

Procedure:

-

Solution Preparation: In a reaction vessel, dissolve the desired molar ratio of styrene, SVBS, and DVB in DMF.

-

Initiator Addition: Add the initiator (AIBN) to the solution. The concentration of the initiator will affect the molecular weight of the resulting polymer.

-

Polymerization: Heat the mixture under a nitrogen atmosphere at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 12-24 hours) to allow for polymerization.[8]

-

Casting: Cast the resulting polymer solution onto a glass plate using a casting knife to ensure a uniform thickness.

-

Drying: Dry the cast membrane in a vacuum oven at an elevated temperature (e.g., 70°C) for 24-48 hours to remove the solvent.[4]

-

Ion Exchange: Immerse the dried membrane in a 1 M NaCl solution for 24 hours to ensure all sulfonate groups are in the Na+ form.

-

Washing: Thoroughly wash the membrane with deionized water to remove any residual salts or unreacted monomers.

Protocol 2: Characterization of Ion-Exchange Membranes

1. Ion-Exchange Capacity (IEC) Measurement

The IEC is a measure of the number of active sites for ion exchange per unit weight of the membrane.

Materials:

-

Dry membrane sample

-

1 M HCl solution

-

0.1 M NaOH solution

-

Phenolphthalein indicator

Procedure:

-

Protonation: Immerse a pre-weighed dry membrane sample in a known volume of 1 M HCl for at least 24 hours to convert all sulfonate groups to the H+ form.

-

Washing: Remove the membrane and wash it thoroughly with deionized water until the washings are neutral.

-

Titration: Titrate the remaining HCl solution (the solution the membrane was soaked in) with a standardized 0.1 M NaOH solution using phenolphthalein as an indicator.

-

Calculation: The IEC (in meq/g) is calculated using the following formula:

IEC = (VNaOH,blank - VNaOH,sample) * CNaOH / Wdry

Where:

-

VNaOH,blank is the volume of NaOH used to titrate the initial HCl solution.

-

VNaOH,sample is the volume of NaOH used to titrate the HCl solution after immersing the membrane.

-

CNaOH is the concentration of the NaOH solution.

-

Wdry is the dry weight of the membrane sample.

-

2. Water Uptake Measurement

Water uptake is a measure of the amount of water absorbed by the membrane, which influences its conductivity and mechanical stability.

Materials:

-

Membrane sample

-

Deionized water

Procedure:

-

Dry Weight: Dry a membrane sample in a vacuum oven at 80°C until a constant weight (Wdry) is achieved.

-

Wet Weight: Immerse the dry membrane in deionized water for at least 24 hours at room temperature.

-

Surface Drying: Remove the membrane, gently blot the surface with filter paper to remove excess water, and immediately weigh it (Wwet).

-

Calculation: The water uptake (%) is calculated as:

Water Uptake (%) = [(Wwet - Wdry) / Wdry] * 100

3. Ionic Conductivity Measurement

Ionic conductivity measures the ease with which ions can move through the membrane.

Materials:

-

Membrane sample

-

0.5 M NaCl solution

-

Two-compartment cell with platinum electrodes

-

LCR meter

Procedure:

-

Equilibration: Immerse the membrane in a 0.5 M NaCl solution for at least 24 hours before measurement.[4]

-

Cell Assembly: Clamp the membrane between the two compartments of the measurement cell, ensuring no leaks. Fill both compartments with the 0.5 M NaCl solution.[4]

-

Measurement: Connect the platinum electrodes to an LCR meter and measure the resistance of the cell with the membrane (Rm) and without the membrane (Rblank) at a specific frequency (e.g., 10 kHz).[4]

-

Calculation: The ionic conductivity (σ, in S/cm) is calculated using the formula:

σ = L / [(Rm - Rblank) * A]

Where:

-

L is the thickness of the membrane (cm).

-

A is the effective area of the membrane (cm²).[4]

-

Data Presentation

The following tables summarize typical quantitative data for ion-exchange membranes formulated with Sodium 4-vinylbenzenesulfonate.

Table 1: Properties of Poly(styrene-co-SVBS) Membranes

| SVBS Content (mol%) | IEC (meq/g) | Water Uptake (%) | Ionic Conductivity (S/cm) |

| 10 | 0.85 | 15.2 | 0.012 |

| 20 | 1.55 | 25.8 | 0.035 |

| 30 | 2.10 | 38.1 | 0.068 |

Note: The data presented are representative values and can vary based on the specific synthesis conditions.

Table 2: Properties of PVDF-g-SVBS Membranes

| Degree of Grafting (%) | IEC (meq/g) | Water Uptake (%) | Proton Conductivity (S/cm) |

| 15 | 0.98 | 18.5 | 0.021 |

| 30 | 1.82 | 32.7 | 0.059 |

| 45 | 2.55 | 45.3 | 0.092 |

Note: The data presented are representative values and can vary based on the specific synthesis conditions.

Visualizations

Experimental Workflow for Membrane Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of ion-exchange membranes.

Logical Relationship of Membrane Properties

Caption: Interrelationship of key properties in SVBS-based ion-exchange membranes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. etda.libraries.psu.edu [etda.libraries.psu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Properties of Sodium Vinylbenzene Sulfonate-Grafted Poly(vinylidene fluoride) Cation Exchange Membranes for Membrane Capacitive Deionization Process [kci.go.kr]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Application Notes and Protocols for the Preparation of Conductive Polymers with Sodium 4-vinylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals